molecular formula C11H7BrN4O2 B2716175 3-(3-Bromophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-YL)-1,2,4-oxadiazole CAS No. 1775402-98-6

3-(3-Bromophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-YL)-1,2,4-oxadiazole

Cat. No.: B2716175
CAS No.: 1775402-98-6
M. Wt: 307.107
InChI Key: AXWMJBLDLCWWNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Bromophenyl)-3’-methyl-5,5’-bi-1,2,4-oxadiazole is a heterocyclic compound that features a bromophenyl group and a methyl group attached to a bi-1,2,4-oxadiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-3’-methyl-5,5’-bi-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromobenzohydrazide with methyl oxalyl chloride in the presence of a base, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-3’-methyl-5,5’-bi-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and bases.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-3’-methyl-5,5’-bi-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromophenyl)-3’-methyl-5,5’-bi-1,2,4-oxadiazole is unique due to its specific substitution pattern and the presence of the oxadiazole ring. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-(3-bromophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN4O2/c1-6-13-10(17-15-6)11-14-9(16-18-11)7-3-2-4-8(12)5-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWMJBLDLCWWNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=NC(=NO2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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